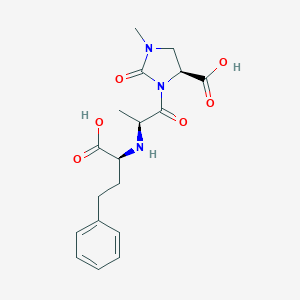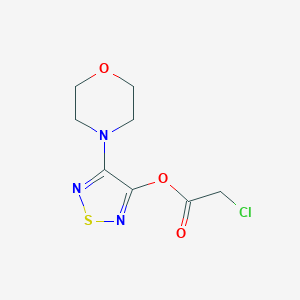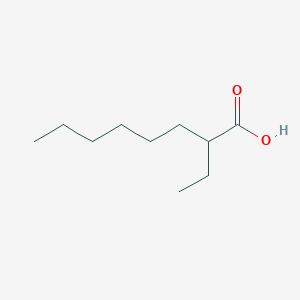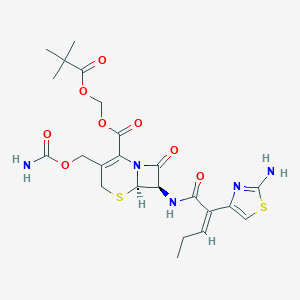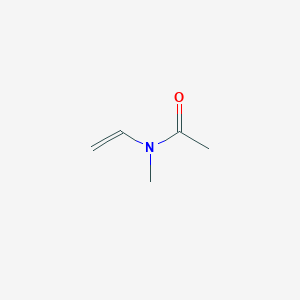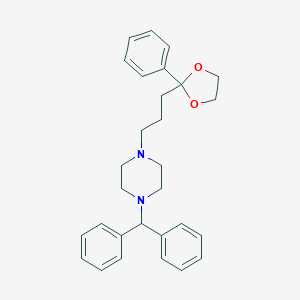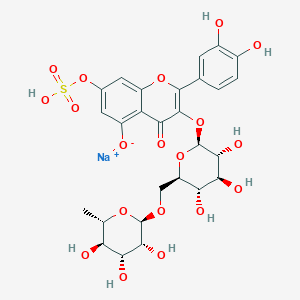
2,4'-Dichlorochalcone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,4'-Dichlorochalcone has been explored in various studies:
- Singh et al. (2002) described the synthesis of a bifunctional derivative of p,p'-dichlorochalcone, emphasizing the structural and biological aspects of the synthesized compound (Singh, Ansari, Lemiére, Jonckers, & Dommisse, 2002).
- Mukhtar et al. (1999) also focused on the synthesis of a novel compound derived from p,p'-dichlorochalcone, providing insights into its structural characteristics (Mukhtar, Rahman, Ansari, Lemiére, Groot, & Dommisse, 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4'-Dichlorochalcone has been the subject of various studies:
- Kuchitsu (1957) investigated the molecular structure of 1,4-dichlorobutyne, providing data on bond distances and angles, which could be relevant for understanding the structure of 2,4'-Dichlorochalcone (Kuchitsu, 1957).
Chemical Reactions and Properties
The chemical reactions and properties of chlorochalcone derivatives have been examined in different studies:
- Gao et al. (2016) explored tertiary amine derivatives of chlorochalcone, shedding light on the influence of chlorine and other groups on the bioactivity of these compounds (Gao, Zhou, Liu, Liu, Tang, & Xia, 2016).
Physical Properties Analysis
The physical properties of 2,4'-Dichlorochalcone-related compounds have been analyzed in several studies:
- A study by Johnsen et al. (2000) on monochlorogallane provides insights into physical properties like vibrational spectra and electron diffraction patterns, which could be relevant for understanding the physical properties of 2,4'-Dichlorochalcone (Johnsen, Downs, Greene, Souter, Aarset, Page, Rice, Richardson, Brain, Rankin, & Pulham, 2000).
Chemical Properties Analysis
The chemical properties of compounds related to 2,4'-Dichlorochalcone are highlighted in various research:
- Song (2014) provided an insight into the mode of action of 2,4-Dichlorophenoxyacetic acid, a compound structurally similar to 2,4'-Dichlorochalcone, thereby contributing to the understanding of its chemical properties (Song, 2014).
Aplicaciones Científicas De Investigación
Herbicide Action
2,4-D acts as a selective herbicide, effectively killing dicots without harming monocots. It mimics natural auxin at the molecular level, causing abnormal growth, senescence, and plant death in sensitive plants (Song, 2014).
Electrochemical Detection and Toxicity Assessment
A novel electrochemical approach using a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes composite modified electrode has been developed for the quantitative determination and toxicity evaluation of 2,4-dichlorophenol (Zhu et al., 2016).
Photooxidation for Herbicide Degradation
The degradation of 2,4-D in aqueous solutions can be significantly enhanced using hydrogen peroxide and ultraviolet radiation, leading to much faster degradation rates compared to UV radiation alone (Alfano, Brandi, & Cassano, 2001).
Photoelectrochemical Sensing
A photoelectrochemical sensor based on molecularly imprinted polymer modified TiO2 nanotubes has been developed for the highly selective detection of 2,4-D, with a low detection limit (Shi, Zhao, Liu, & Zhu, 2011).
FeS/Persulfate System for Degradation
2,4-D can be efficiently degraded and mineralized by the FeS/persulfate system, with factors such as pH, FeS dosage, persulfate concentration, and reaction temperature influencing the degradation efficiency (Chen et al., 2017).
Strategies for Removal from Water Sources
Various methods are being developed to remove 100% of 2,4-D from contaminated water sources, highlighting the importance of efficient removal techniques (EvyAliceAbigail et al., 2017).
Pre-Magnetization Activated Persulfate
The pre-magnetization of Fe-C activated persulfate significantly enhances the degradation and dechlorination of 2,4-D, improving removal efficiency and reducing post-treatment costs (Li, Zhou, & Pan, 2018).
Granular Activated Carbon for Adsorption
Granular activated carbon shows high uptake capacity for 2,4-D, especially at higher temperatures and lower pH values (Aksu & Kabasakal, 2004).
Removal with Magnetic MWCNTs Supported Pd/Fe Nanohybrids
MWCNTs-Fe3O4-Pd/Fe nanohybrids effectively remove 2,4-dichlorophenol from water, making them promising for remediation technologies (Xu et al., 2016).
NiO Reactivity with Ozone
NiO significantly improves the degradation and mineralization of 2,4-D in reaction with ozone, achieving over 60% mineralization in one hour (Rodríguez et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWUEVPWWNNGO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418104 | |
| Record name | SBB068399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dichlorochalcone | |
CAS RN |
19672-60-7 | |
| Record name | NSC54881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB068399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-DICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
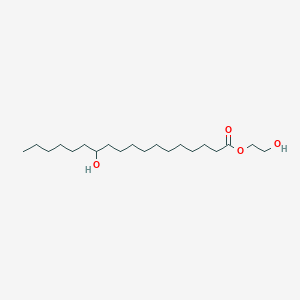
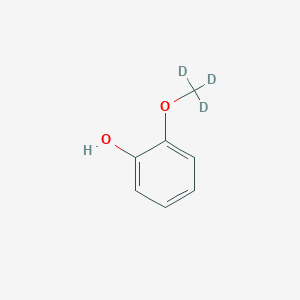
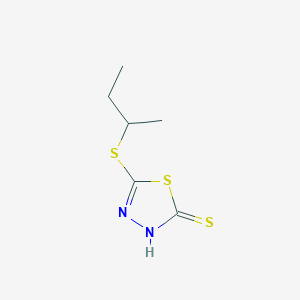
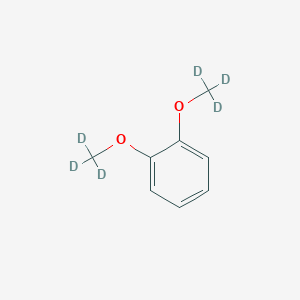
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

